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Compound of Interest

Compound Name:
2-(4-methoxy-1H-indol-3-

yl)acetonitrile

CAS No.: 4837-74-5

Cat. No.: B1663384 Get Quote

Executive Summary: The "Peri-Position" Advantage
The 4-methoxyindole scaffold (CAS: 4837-90-5) represents a privileged yet underutilized

substructure in medicinal chemistry.[1][2] Unlike its 5-substituted analogs (e.g., serotonin,

melatonin, indomethacin), the 4-substituted indole possesses a unique steric and electronic

profile due to the peri-interaction between the C4-substituent and the C3-side chain.[1]

This guide analyzes how the 4-methoxy group acts as a "molecular gatekeeper," influencing

receptor binding kinetics (particularly at 5-HT receptors) and providing metabolic stability in

kinase inhibitors.[1][2] We explore its divergent utility in CNS therapeutics, oncology, and

antiviral research.

Structural & Mechanistic Pharmacology
The 4-Position Paradox (SAR Analysis)
In the indole nucleus, the 4-position is sterically unique.[1] It sits in close proximity to the C3-

position, which typically bears the pharmacophore side chain (e.g., ethylamine in tryptamines).

Electronic Effect: The methoxy group at C4 is an electron-donating group (EDG) by

resonance, increasing electron density in the pyrrole ring, specifically at C3. This facilitates

electrophilic substitution reactions at C3 during synthesis.[1]
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Steric Effect (The Peri-Effect): A 4-methoxy group exerts steric pressure on the C3

substituent.[1] In tryptamines, this forces the side chain into specific conformations, often

locking the amine into a position favorable for 5-HT2A receptor docking. This contrasts with

4-hydroxy derivatives (e.g., psilocin), where an intramolecular hydrogen bond (N-H...O-H)

stabilizes the conformation. The 4-methoxy group removes this H-bond donor capability,

altering binding affinity and lipophilicity.[1][2]

CNS Activity: Serotonergic Modulation
The most biologically validated application of the 4-methoxyindole core is in the design of

serotonergic ligands.

4-MeO-DMT (O-Methylpsilocin):

Mechanism: A potent agonist at 5-HT2A and 5-HT2C receptors.[1][2]

Selectivity Profile: Unlike 5-MeO-DMT, which has high affinity for 5-HT1A, the 4-methoxy

analog shows reduced 5-HT1A affinity but retains significant 5-HT2A potency.[1][2][3] This

shift is critical for separating psychedelic effects from sympathomimetic side effects.

Metabolic Fate: The 4-methoxy group is more resistant to MAO-A degradation than the 4-

hydroxy group, potentially extending the half-life compared to psilocin, although it renders

the molecule more lipophilic (LogP increase).[1][2]

Oncology: Kinase Inhibition
The 4-methoxyindole moiety serves as a scaffold for ATP-competitive kinase inhibitors.[1][2]

Target Binding: In kinase active sites (e.g., c-Met, VEGFR), the indole NH typically forms a

hinge-binding hydrogen bond. The 4-methoxy group projects into the solvent-exposed region

or a specific hydrophobic pocket (depending on the kinase), providing a vector for selectivity

that 5- or 6-substitution cannot achieve.[1][2]

Case Study: Derivatives of 4-methoxyindole have been utilized as precursors for SGLT2

inhibitors and HIV-1 integrase inhibitors, validating the scaffold's utility beyond simple

intercalators.[1]
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Visualization: Structure-Activity Logic[1][2]
The following diagram illustrates the divergent biological pathways dictated by the 4-methoxy

substituent.
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Figure 1: Mechanistic impact of the 4-methoxy substituent on pharmacological outcomes.[1][2]

Synthesis & Manufacturing Protocols
Synthesizing 4-substituted indoles is notoriously more difficult than 5- or 6-substituted isomers

due to the lack of commercially available 3-substituted anilines that react regioselectively.[1][2]

The Regioselectivity Challenge
Fischer Indole Synthesis Failure: Reacting 3-methoxyaniline with a ketone typically yields a

mixture of 4-methoxyindole and 6-methoxyindole (often favoring the 6-isomer due to sterics).

[1][2] Separation requires tedious chromatography.[1]

Recommended Protocol: Leimgruber-Batcho Synthesis
For high-purity applications, the Leimgruber-Batcho method is the gold standard for accessing

the 4-methoxyindole core.[1][2]

Reagents:

2-Methyl-3-nitroanisole (Starting Material)[1][2]
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N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1][2]

Pyrrolidine (Catalyst)[1]

Raney Nickel / Hydrazine (Reduction)[1]

Step-by-Step Workflow:

Enamine Formation:

Dissolve 2-methyl-3-nitroanisole (1 eq) in anhydrous DMF.

Add DMF-DMA (1.5 eq) and pyrrolidine (1.1 eq).[1][2]

Heat to 110°C for 4-6 hours under N2.

Checkpoint: Monitor TLC for the formation of the deep red trans-β-dimethylamino-2-

nitrostyrene intermediate.[1][2]

Evaporate solvent in vacuo to yield the crude red oil.

Reductive Cyclization:

Dissolve the crude enamine in MeOH/THF (1:1).[1]

Add Raney Nickel (10 mol%) carefully (slurry in water).[1]

Add Hydrazine hydrate (5 eq) dropwise at 0°C (Exothermic!).

Allow to warm to room temperature and stir for 2 hours.

Mechanism:[1][4][5] Reduction of the nitro group to an amine is followed by immediate

intramolecular condensation with the enamine double bond to close the indole ring.

Purification:

Filter catalyst through Celite.[1]

Concentrate filtrate.[1]
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Recrystallize from Hexane/EtOAc.[1]

Yield Expectation: 75-85% of pure 4-methoxyindole.[1][2]

Experimental Validation: 5-HT2A Binding Assay
To verify the biological activity of synthesized 4-methoxyindole derivatives (e.g., 4-MeO-DMT),

a radioligand binding assay is required.[1]

Objective: Determine

values for 5-HT2A receptors.

Materials:

Ligand: [3H]-Ketanserin (Specific 5-HT2A antagonist).[1][2]

Tissue: Rat frontal cortex homogenates or HEK293 cells expressing human 5-HT2A.[1][2]

Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

Preparation: Incubate membrane homogenates (100 µg protein) with [3H]-Ketanserin (0.5

nM) and varying concentrations of the 4-methoxyindole derivative (

to

M).

Non-Specific Binding: Define using 1 µM Methysergide.[1]

Incubation: 60 minutes at 37°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine).

Quantification: Liquid scintillation counting.

Analysis: Calculate
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using non-linear regression and convert to

using the Cheng-Prusoff equation:

[1]

Data Interpretation:

High Potency:

nM indicates strong binding potential (likely psychoactive).[1]

Selectivity: Compare

(5-HT2A) vs

(5-HT1A). A ratio >10 suggests a "cleaner" psychedelic profile similar to 4-substituted
tryptamines.[1][2]

Summary of Key Biological Data

Compound
Class

Derivative
Example

Primary Target

Activity (

/

)

Clinical/Resear
ch Status

Tryptamine 4-MeO-DMT 5-HT2A Receptor nM

Research

Chemical

(Psychedelic)

Indole Alkaloid Mitragynine* -Opioid /

Adrenergic

nM (

)

Natural Product

(Kratom)

Kinase Inhibitor

4-Methoxy-3-

subst.[1][2]

Indole

c-Met Kinase nM
Preclinical

Oncology

Antiviral

4-Methoxyindole

Integrase

Inhibitors

HIV-1 Integrase µM Early Discovery
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*Note: Mitragynine contains a 9-methoxy-corynanthe core, which corresponds structurally to

the 4-methoxyindole substitution pattern.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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